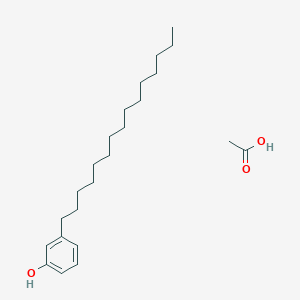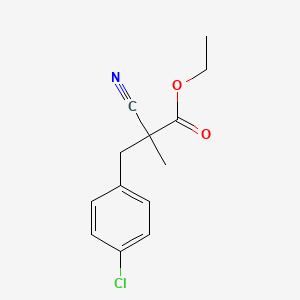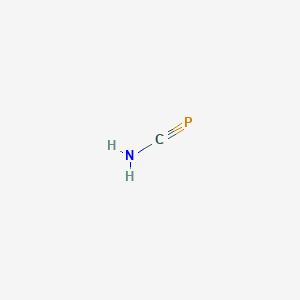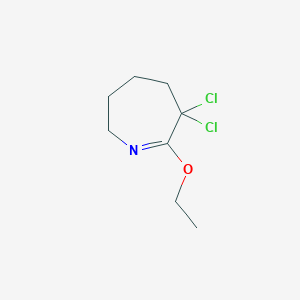
2H-Azepine, 6,6-dichloro-7-ethoxy-3,4,5,6-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Azepine, 6,6-dichloro-7-ethoxy-3,4,5,6-tetrahydro- is a heterocyclic compound that belongs to the azepine family Azepines are seven-membered nitrogen-containing rings, which are of significant interest in medicinal chemistry due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azepine, 6,6-dichloro-7-ethoxy-3,4,5,6-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a dichlorinated precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C to 50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Azepine, 6,6-dichloro-7-ethoxy-3,4,5,6-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsaqueous or organic solvent, room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvent, low to moderate temperature.
Substitution: Sodium methoxide, potassium tert-butoxide; conditionsorganic solvent, room temperature to moderate heat.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced azepine derivatives.
Substitution: Formation of substituted azepine derivatives with various functional groups.
Applications De Recherche Scientifique
2H-Azepine, 6,6-dichloro-7-ethoxy-3,4,5,6-tetrahydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2H-Azepine, 6,6-dichloro-7-ethoxy-3,4,5,6-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-
- 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-
- 2H-Azepine, 3,4,5,6-tetrahydro-7-ethoxy-
Uniqueness
2H-Azepine, 6,6-dichloro-7-ethoxy-3,4,5,6-tetrahydro- is unique due to the presence of two chlorine atoms and an ethoxy group, which impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
52774-41-1 |
|---|---|
Formule moléculaire |
C8H13Cl2NO |
Poids moléculaire |
210.10 g/mol |
Nom IUPAC |
6,6-dichloro-7-ethoxy-2,3,4,5-tetrahydroazepine |
InChI |
InChI=1S/C8H13Cl2NO/c1-2-12-7-8(9,10)5-3-4-6-11-7/h2-6H2,1H3 |
Clé InChI |
KLTHFCCRPUCBHE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NCCCCC1(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxo-](/img/structure/B14639184.png)

![[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14639202.png)
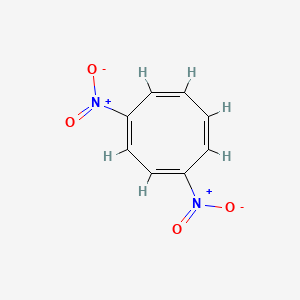

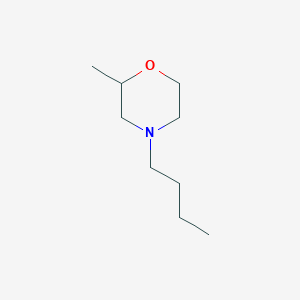
![(Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14639229.png)
![2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14639231.png)
![4-[(E)-{[4-(Butanoyloxy)phenyl]imino}methyl]phenyl pentanoate](/img/structure/B14639234.png)

